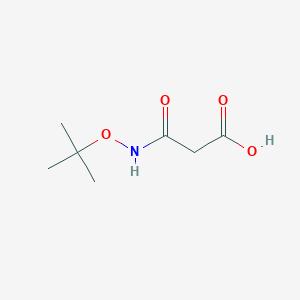![molecular formula C12H12AsNO5S B12577290 {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid CAS No. 212330-55-7](/img/structure/B12577290.png)
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organoarsenic compound that features both a benzenesulfonyl group and an arsonic acid group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The process can be summarized as follows:
Starting Materials: Aniline and arsenic acid.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state arsenic compounds.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, sulfonamides, and substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology
The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine
In medicine, this compound has been investigated for its potential use as an antimicrobial agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of other organoarsenic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsanilic Acid: Another organoarsenic compound with similar properties but different functional groups.
Phenylarsonic Acid: A related compound with a phenyl group attached to an arsonic acid group.
Uniqueness
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is unique due to the presence of both benzenesulfonyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
212330-55-7 |
|---|---|
Formule moléculaire |
C12H12AsNO5S |
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
[4-(benzenesulfonamido)phenyl]arsonic acid |
InChI |
InChI=1S/C12H12AsNO5S/c15-13(16,17)10-6-8-11(9-7-10)14-20(18,19)12-4-2-1-3-5-12/h1-9,14H,(H2,15,16,17) |
Clé InChI |
ISZQFPRIACCQEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)
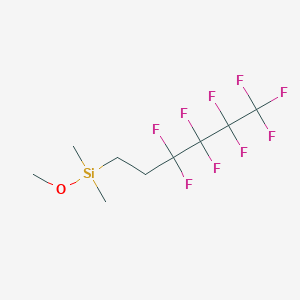
![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)
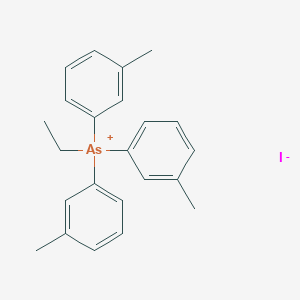
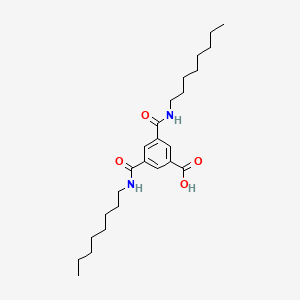
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
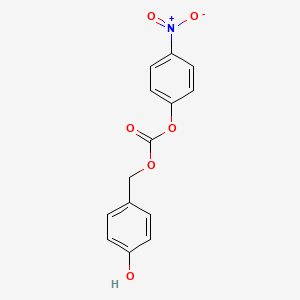
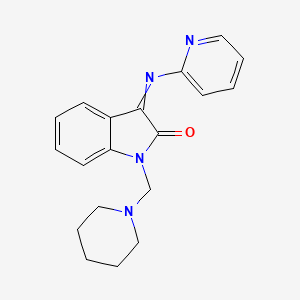
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
